

Technical Support Center: Managing Pruritus in EDP-305 Clinical Trials

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Compound of Interest		
Compound Name:	Edp-305	
Cat. No.:	B15573276	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing pruritus as a side effect in clinical trials involving the farnesoid X receptor (FXR) agonist, **EDP-305**.

Troubleshooting Guides

This section offers a question-and-answer format to address specific issues that may arise during your experiments.

Issue: A trial participant reports new onset of itching after starting **EDP-305**.

- Question: What are the immediate steps to take when a participant reports pruritus?
- Answer:
 - Assess Severity: Quantify the severity of the pruritus using a standardized scale, such as the Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS). Characterize the itch, including its location, intensity, and impact on the participant's quality of life and sleep.
 - Review Concomitant Medications: Check for any new medications that could be contributing to the pruritus.
 - Physical Examination: Perform a dermatological examination to rule out other causes of itching, such as primary skin diseases.



 Patient Counseling: Educate the patient on general skin care measures, such as using lukewarm water for bathing, applying emollients to dry skin, and avoiding irritants like harsh soaps or fabrics.

Issue: Pruritus persists or worsens despite initial management.

- Question: What are the recommended pharmacological interventions for EDP-305-induced pruritus?
- Answer: A stepwise approach to pharmacological management is recommended.
 - First-Line Therapy: Bile acid sequestrants, such as cholestyramine, are often the initial treatment for cholestatic pruritus.[1][2][3] These agents bind bile acids in the intestine, preventing their reabsorption.[3]
 - Second-Line Therapy: If bile acid sequestrants are ineffective or not tolerated, consider introducing rifampin.[3] Rifampin is a pregnane X receptor agonist that can modulate bile acid metabolism.[3]
 - Third-Line Options: Opioid antagonists like naltrexone or selective serotonin reuptake inhibitors (SSRIs) such as sertraline have also been used to manage cholestatic pruritus.
 [1][2]
 - Dose Modification of EDP-305: If pruritus remains severe and refractory to treatment, consider a dose reduction or temporary interruption of EDP-305 as per the clinical trial protocol.

Issue: A participant is considering discontinuing the trial due to severe pruritus.

- Question: What strategies can be employed to improve treatment adherence in participants experiencing significant pruritus?
- Answer:
 - Emphasize Open Communication: Foster a strong investigator-participant relationship where the participant feels comfortable reporting the severity and impact of their symptoms.



- Aggressive Symptom Management: Proactively manage the pruritus with the stepwise approach outlined above.
- Patient Education: Reiterate the importance of the clinical trial and the potential benefits of the treatment, while acknowledging the discomfort of the side effect.
- Quality of Life Assessment: Regularly assess the participant's quality of life to understand the full impact of the pruritus and to guide management decisions.

Frequently Asked Questions (FAQs)

What is the mechanism behind EDP-305-induced pruritus?

EDP-305 is an agonist of the farnesoid X receptor (FXR). Activation of FXR can lead to an increase in the expression of Interleukin-31 (IL-31), a cytokine known to be a key mediator of pruritus.[1][4] This suggests that pruritus is a class effect of FXR agonists.[4]

What is the reported incidence of pruritus in **EDP-305** clinical trials?

In a Phase II study of **EDP-305** for non-alcoholic steatohepatitis (NASH), pruritus was the most common adverse event.[5][6] The incidence was dose-dependent, occurring in 50.9% of patients in the 2.5 mg group, 9.1% in the 1 mg group, and 4.2% in the placebo group.[5][6]

How frequently does pruritus lead to discontinuation of **EDP-305**?

In the same Phase II study, discontinuation due to pruritus was also dose-dependent. 20.8% of patients in the 2.5 mg group and 1.8% in the 1 mg group discontinued the study drug due to this side effect.[5][6][7]

Data Presentation

Table 1: Incidence of Pruritus in Phase II EDP-305 Clinical Trial



Treatment Group	Incidence of Pruritus
EDP-305 (2.5 mg)	50.9%
EDP-305 (1 mg)	9.1%
Placebo	4.2%

Source: Phase II double-blind placebo-controlled dose-ranging study of **EDP-305** in patients with NASH.[5][6]

Table 2: Discontinuation Rates due to Pruritus in Phase II EDP-305 Clinical Trial

Treatment Group	Discontinuation Rate due to Pruritus
EDP-305 (2.5 mg)	20.8%
EDP-305 (1 mg)	1.8%
Placebo	0%

Source: Phase II double-blind placebo-controlled dose-ranging study of **EDP-305** in patients with NASH.[5][6][7]

Experimental Protocols

Protocol 1: Assessment of Pruritus Severity

- Tool: Use a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no itch" and 100 mm represents "the worst itch imaginable."
- Procedure:
 - Provide the participant with the VAS line.
 - Instruct the participant to mark a single point on the line that best represents the severity of their itching over the past 24 hours.
 - Measure the distance in millimeters from the "no itch" end to the participant's mark.



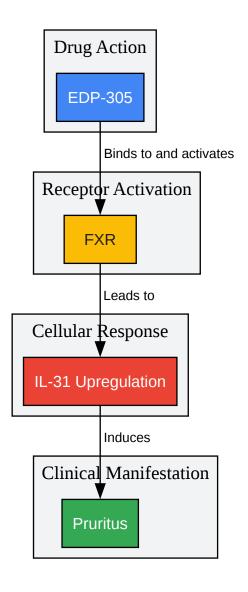
- Record the measurement in the participant's case report form.
- Frequency: Perform this assessment at baseline and at each follow-up visit.

Protocol 2: Stepwise Pharmacological Management of Pruritus

- Step 1: First-Line Treatment
 - Initiate cholestyramine at a dose of 4 grams once or twice daily, taken with meals.
 - Advise the participant to take other medications at least 1 hour before or 4-6 hours after cholestyramine to avoid absorption interference.
 - Assess the response after 1-2 weeks.
- Step 2: Second-Line Treatment
 - If pruritus persists, discontinue cholestyramine and initiate rifampin at a dose of 150 mg once daily.
 - The dose can be titrated up to 300 mg twice daily as needed.
 - Monitor liver function tests regularly due to the risk of hepatotoxicity.
- Step 3: Third-Line Treatment
 - If rifampin is not effective or contraindicated, consider naltrexone, starting at a low dose of 12.5-25 mg daily and titrating up to 50 mg daily as tolerated.
 - Alternatively, sertraline can be initiated at 25-50 mg daily and increased to 75-100 mg daily.
- Step 4: EDP-305 Dose Modification
 - If pruritus remains uncontrolled, consider reducing the dose of EDP-305 or temporarily interrupting treatment as specified in the clinical trial protocol.

Visualizations

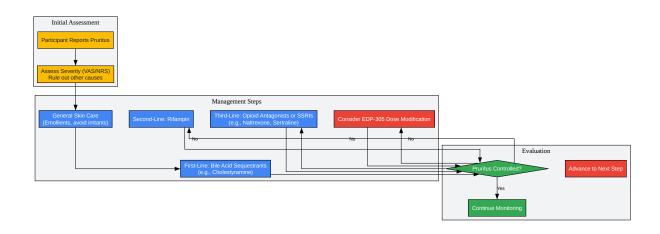




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Caption: Signaling pathway of EDP-305-induced pruritus.





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Caption: Experimental workflow for managing pruritus.

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